Core Scaffold Privilege for Kinase Inhibition vs. Non-Fused Heterocycles
The pyrazolo[1,5-a]pyrimidine core of CAS 900266-02-6 is a recognized privileged scaffold for generating potent kinase inhibitors. This is a foundational differentiator from non-fused or alternative heterocyclic cores often used in kinase inhibitor design. The patent literature explicitly identifies the pyrazolo[1,5-a]pyrimidin-7-yl amine scaffold as a template for designing potent kinase inhibitors, a designation not universally applied to other heterocycles [1]. While direct quantitative comparison data for this specific molecule is absent, its core scaffold provides a key structural advantage associated with potent target engagement in kinase-dependent disease models.
| Evidence Dimension | Scaffold Recognition as Kinase Inhibitor Template |
|---|---|
| Target Compound Data | Pyrazolo[1,5-a]pyrimidin-7-yl amine core structure |
| Comparator Or Baseline | Non-fused or alternative heterocyclic cores (e.g., simple pyrazoles, pyrimidines) |
| Quantified Difference | Not quantifiable from available data; designated as a 'template for the design of potent kinase inhibitors' in patent literature [1]. |
| Conditions | Patent and literature review of heterocyclic scaffolds for kinase inhibition |
Why This Matters
This provides a structural rationale for prioritizing this scaffold over generic heterocycles when designing or procuring compounds for kinase-targeted research programs.
- [1] Gebauer, O., et al. (2006). Pyrazolo[1,5-a]pyrimidin-7-yl-amine derivatives for use in the treatment of protein kinase dependent diseases. Patent Application MXPA/a/2006/008303. View Source
